REACTION_CXSMILES
|
S(=O)(=O)(O)O.[CH2:6](C(CN)O)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.O.[CH:18](O)([CH3:20])[CH3:19]>C1(C)C=CC=CC=1.[Pd]>[CH3:19][C:18]1([CH3:20])[C:7]2([CH3:6])[CH:8]3[CH2:9][CH:10]1[CH2:11][CH:12]23
|
Name
|
|
Quantity
|
53 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
95 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C(O)CN
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Name
|
|
Quantity
|
690 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
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UNSPECIFIED
|
Setpoint
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20 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The suspension that is produced
|
Type
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TEMPERATURE
|
Details
|
is heated
|
Type
|
CUSTOM
|
Details
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is separated with the aid of a water separator
|
Type
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ADDITION
|
Details
|
the reaction mixture is mixed with 1300 ml of water
|
Type
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CUSTOM
|
Details
|
absorptively precipitated for 10 minutes
|
Duration
|
10 min
|
Type
|
CUSTOM
|
Details
|
the organic phase is separated
|
Type
|
ADDITION
|
Details
|
Then, the aqueous phase is quickly added to a solution of 92.2 g of NaOH in 95 ml of water that
|
Type
|
ADDITION
|
Details
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is introduced in a second reaction vessel
|
Type
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TEMPERATURE
|
Details
|
The reaction mixture is heated to boiling
|
Type
|
CUSTOM
|
Details
|
880 g of water-N-benzylaziridine emulsion in a third reaction vessel
|
Type
|
DISTILLATION
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Details
|
is distilled off through a distillation bridge
|
Type
|
ADDITION
|
Details
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The emulsion is mixed with 880 ml of ethanol
|
Type
|
TEMPERATURE
|
Details
|
heated to 60° C
|
Type
|
ADDITION
|
Details
|
To this end, a solution of 38.0 g of p-TsOH in 19 ml of water is added within 8 hours via a metering pump
|
Duration
|
8 h
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
it is refluxed for two hours
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
Then, the reaction mixture is mixed with a solution of 12.0 g of NaOH in 20 ml of water
|
Type
|
FILTRATION
|
Details
|
The precipitated product is filtered
|
Type
|
CUSTOM
|
Details
|
recrystallized from 600 mlof 2:1 ethanol-THF mixture
|
Type
|
CUSTOM
|
Details
|
The tetrabenzylcyclene (53 g) thus obtained
|
Type
|
FILTRATION
|
Details
|
After the catalyst is filtered off
|
Type
|
CONCENTRATION
|
Details
|
the reaction solution is concentrated by evaporation
|
Type
|
CUSTOM
|
Details
|
andthe product is recrystallized from toluene
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C2CC3C1(C3C2)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 15.9 g | |
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |